2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a nitrile group, and a trifluoromethoxy group attached to a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through multi-step organic synthesis. For example, 1,2,4-triazoles can be synthesized through the reaction of hydrazides with carboxylic acids . The trifluoromethoxy group can be introduced using various methods, such as the reaction of phenols with trifluoromethyl chloroformate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar 1,2,4-triazole ring and the phenyl ring. The trifluoromethoxy group would add electron-withdrawing character, which could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethoxy group. This could make the compound more reactive towards nucleophilic attack. The nitrile group could also undergo various reactions, such as hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase its polarity, potentially influencing its solubility in various solvents .Scientific Research Applications
Overview of 1,2,4-Triazole Derivatives in Research
The compound 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in scientific research due to their versatile applications and potential in developing new pharmaceuticals, materials, and chemical processes. The 1,2,4-triazole core is a crucial scaffold in heterocyclic chemistry, associated with a broad spectrum of biological activities and applications in various fields.
Biological Activities and Applications
1,2,4-Triazole derivatives are renowned for their broad biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Their structural versatility allows for chemical modifications, yielding compounds with targeted properties for specific applications. For instance, studies have highlighted their significant potential in addressing neglected diseases, antimicrobial resistance, and various forms of cancer, underscoring their importance in medicinal chemistry and drug discovery processes (Ferreira et al., 2013).
Chemical and Material Science Applications
Beyond their biological applications, 1,2,4-triazole derivatives find utility in material science, including the development of polymers, organic semiconductors, and ligands in metal complexes for catalysis. Their unique electronic and structural properties contribute to advancements in electronics, organic light-emitting diodes (OLEDs), and proton-conducting membranes for fuel cells, showcasing the compound's versatility beyond pharmaceutical applications (Prozorova & Pozdnyakov, 2023).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to be promising as inhibitors of human soluble epoxide hydrolase .
Mode of Action
It’s known that inhibitors of human soluble epoxide hydrolase typically work by binding to the active site of the enzyme, preventing it from catalyzing its normal reactions .
Biochemical Pathways
Soluble epoxide hydrolase plays a role in the metabolism of endogenous chemical mediators, which are involved in the regulation of inflammation and blood pressure . Inhibition of this enzyme can therefore affect these processes.
Pharmacokinetics
The presence of the trifluoromethoxy group in the molecule may influence its pharmacokinetic properties, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals .
Result of Action
Inhibition of soluble epoxide hydrolase can lead to an increase in the levels of epoxyeicosatrienoic acids (eets), which have anti-inflammatory and vasodilatory effects .
properties
IUPAC Name |
2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O2/c12-11(13,14)20-9-3-1-8(2-4-9)17-7-16-18(6-5-15)10(17)19/h1-4,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROVMYPMKIWUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN(C2=O)CC#N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133600 | |
Record name | 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866149-42-0 | |
Record name | 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866149-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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